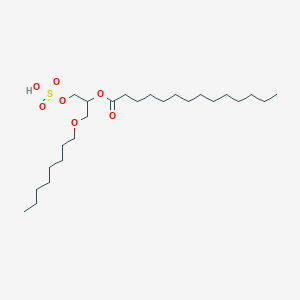
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate typically involves the esterification of tetradecanoic acid with 1-(Octyloxy)-3-(sulfooxy)propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl tetradecanoate: Similar ester structure but lacks the sulfooxy group.
Octyl sulfate: Contains the sulfooxy group but lacks the ester linkage.
Tetradecanoic acid: The parent acid of the ester.
Uniqueness
1-(Octyloxy)-3-(sulfooxy)propan-2-yl tetradecanoate is unique due to its combination of an octyloxy group, a sulfooxy group, and a tetradecanoate moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
143278-57-3 |
|---|---|
Formule moléculaire |
C25H50O7S |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(1-octoxy-3-sulfooxypropan-2-yl) tetradecanoate |
InChI |
InChI=1S/C25H50O7S/c1-3-5-7-9-11-12-13-14-15-16-18-20-25(26)32-24(23-31-33(27,28)29)22-30-21-19-17-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28,29) |
Clé InChI |
HNQZMCKHOSXHBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(COCCCCCCCC)COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


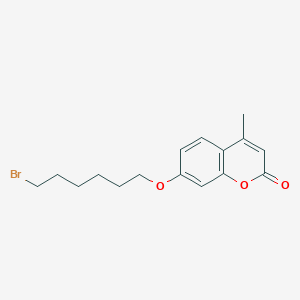
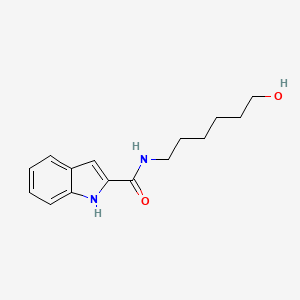
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
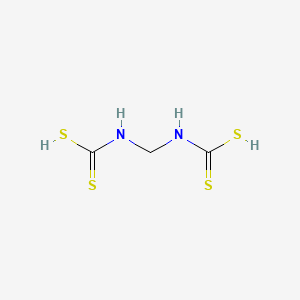
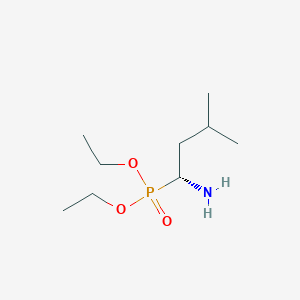
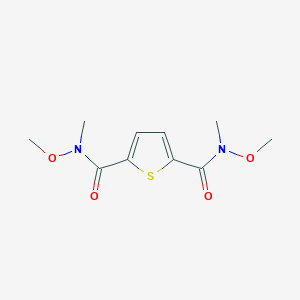
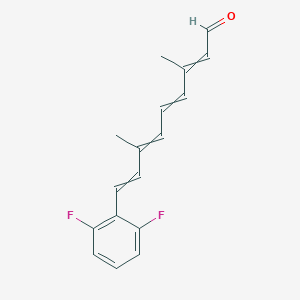
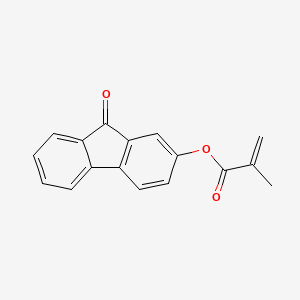
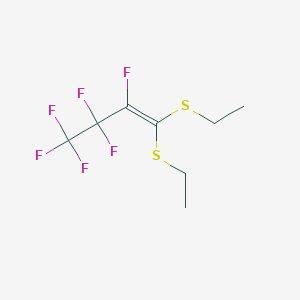
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
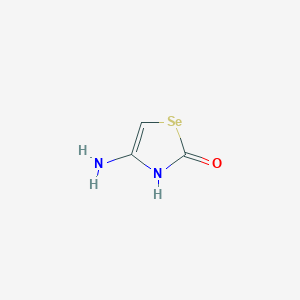
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
